molecular formula C11H14ClNOS B12249750 2-[(4-chlorophenyl)sulfanyl]-N-propylacetamide

2-[(4-chlorophenyl)sulfanyl]-N-propylacetamide

Cat. No.: B12249750
M. Wt: 243.75 g/mol
InChI Key: NGODCPVDWKDXOD-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)sulfanyl]-N-propylacetamide is an organic compound characterized by the presence of a chlorophenyl group attached to a sulfanyl group, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-propylacetamide typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-chlorothiophenol, which is obtained by the chlorination of thiophenol.

    Formation of Intermediate: The 4-chlorothiophenol is then reacted with an appropriate acylating agent, such as acetyl chloride, to form 4-chlorophenyl thioacetate.

    Amidation Reaction: The 4-chlorophenyl thioacetate is subsequently reacted with propylamine under suitable conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)sulfanyl]-N-propylacetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form corresponding alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-[(4-chlorophenyl)sulfanyl]-N-propylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-propylacetamide involves its interaction with specific molecular targets. The sulfanyl group can form interactions with thiol-containing enzymes, potentially inhibiting their activity. The chlorophenyl group may also interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenyl)sulfanyl]-N-(4-fluorobenzyl)acetamide
  • 2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxybenzyl)acetamide

Uniqueness

2-[(4-chlorophenyl)sulfanyl]-N-propylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propyl group differentiates it from other similar compounds, potentially leading to different pharmacokinetic and pharmacodynamic profiles.

Properties

Molecular Formula

C11H14ClNOS

Molecular Weight

243.75 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-propylacetamide

InChI

InChI=1S/C11H14ClNOS/c1-2-7-13-11(14)8-15-10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3,(H,13,14)

InChI Key

NGODCPVDWKDXOD-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CSC1=CC=C(C=C1)Cl

Origin of Product

United States

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